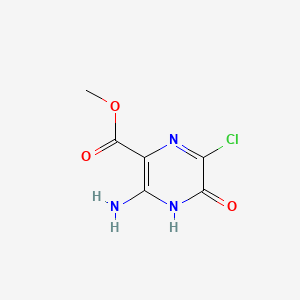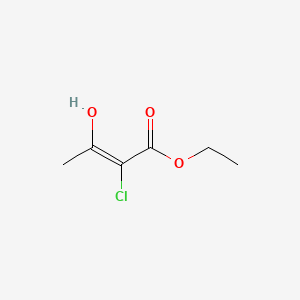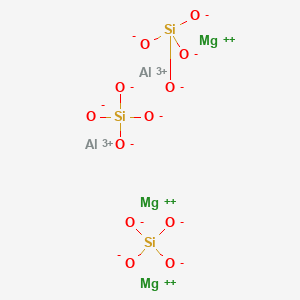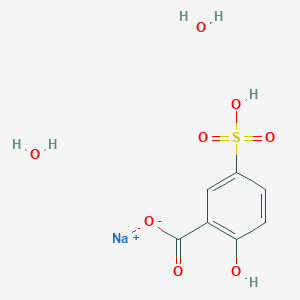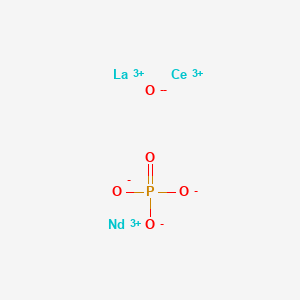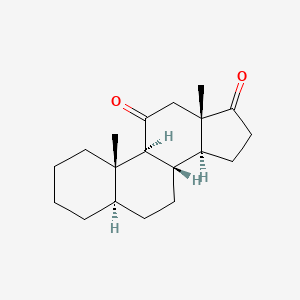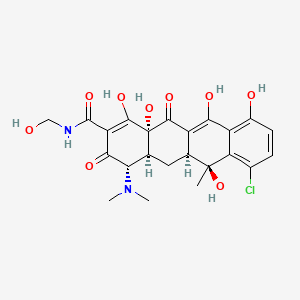
1,1'-(1,2-Difluoroethene-1,2-diyl)dinaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1'-(1,2-Difluoroethene-1,2-diyl)dinaphthalene, also known as DFE, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound belongs to the family of organic semiconductors and has been widely studied for its potential applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Wirkmechanismus
The mechanism of action of 1,1'-(1,2-Difluoroethene-1,2-diyl)dinaphthalene is not fully understood. However, it is believed that 1,1'-(1,2-Difluoroethene-1,2-diyl)dinaphthalene acts as a charge carrier in organic semiconductors. It has been shown to have high electron affinity and low ionization potential, which makes it a suitable candidate for use in optoelectronic devices.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of 1,1'-(1,2-Difluoroethene-1,2-diyl)dinaphthalene. However, it has been shown to be non-toxic and non-carcinogenic in animal studies. Further research is needed to fully understand the effects of 1,1'-(1,2-Difluoroethene-1,2-diyl)dinaphthalene on living organisms.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1,1'-(1,2-Difluoroethene-1,2-diyl)dinaphthalene in lab experiments is its high yield synthesis method. Additionally, 1,1'-(1,2-Difluoroethene-1,2-diyl)dinaphthalene has shown promising results in optoelectronic devices, making it a suitable candidate for further research in this field. However, one of the limitations of using 1,1'-(1,2-Difluoroethene-1,2-diyl)dinaphthalene in lab experiments is its limited solubility in common solvents, which can make it difficult to work with.
Zukünftige Richtungen
There are several future directions for research on 1,1'-(1,2-Difluoroethene-1,2-diyl)dinaphthalene. One potential area of research is the development of more efficient synthesis methods for 1,1'-(1,2-Difluoroethene-1,2-diyl)dinaphthalene. Additionally, further research is needed to fully understand the mechanism of action of 1,1'-(1,2-Difluoroethene-1,2-diyl)dinaphthalene and its potential use in optoelectronic devices. Further research is also needed to fully understand the biochemical and physiological effects of 1,1'-(1,2-Difluoroethene-1,2-diyl)dinaphthalene on living organisms. Finally, there is potential for research on the use of 1,1'-(1,2-Difluoroethene-1,2-diyl)dinaphthalene in other applications, such as organic lasers and organic field-effect transistors.
Conclusion:
In conclusion, 1,1'-(1,2-Difluoroethene-1,2-diyl)dinaphthalene has shown promising results in scientific research for its potential use in optoelectronic devices, such as OLEDs, OPVs, and OFETs. The high yield synthesis method and unique properties of 1,1'-(1,2-Difluoroethene-1,2-diyl)dinaphthalene make it a suitable candidate for further research in this field. However, further research is needed to fully understand the mechanism of action and potential applications of 1,1'-(1,2-Difluoroethene-1,2-diyl)dinaphthalene.
Synthesemethoden
The synthesis of 1,1'-(1,2-Difluoroethene-1,2-diyl)dinaphthalene involves the reaction of 1,2-difluoroethene with 1,2-dibromo-4-nitronaphthalene in the presence of a palladium catalyst. This reaction results in the formation of 1,1'-(1,2-Difluoroethene-1,2-diyl)dinaphthalene as a yellow powder with a high yield.
Wissenschaftliche Forschungsanwendungen
1,1'-(1,2-Difluoroethene-1,2-diyl)dinaphthalene has been widely used in scientific research due to its unique properties. It has been studied for its potential applications in optoelectronic devices, such as OLEDs, OPVs, and OFETs. 1,1'-(1,2-Difluoroethene-1,2-diyl)dinaphthalene has also been studied for its potential use in organic lasers, where it has shown promising results. Additionally, 1,1'-(1,2-Difluoroethene-1,2-diyl)dinaphthalene has been studied for its potential use in organic field-effect transistors, where it has shown high charge carrier mobility.
Eigenschaften
IUPAC Name |
1-(1,2-difluoro-2-naphthalen-1-ylethenyl)naphthalene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14F2/c23-21(19-13-5-9-15-7-1-3-11-17(15)19)22(24)20-14-6-10-16-8-2-4-12-18(16)20/h1-14H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHFBCJARPPCORI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=C(C3=CC=CC4=CC=CC=C43)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14F2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20721624 |
Source


|
| Record name | 1,1'-(1,2-Difluoroethene-1,2-diyl)dinaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20721624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,2-Difluoro-2-naphthalen-1-ylethenyl)naphthalene | |
CAS RN |
1423-70-7 |
Source


|
| Record name | 1,1'-(1,2-Difluoroethene-1,2-diyl)dinaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20721624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

